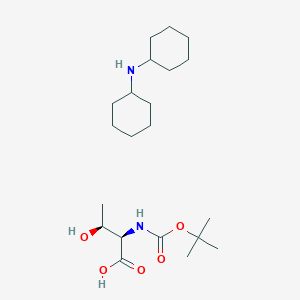
Boc-D-Thr-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Thr-OH.DCHA, also known as N-α-t.-Boc-D-threonine dicyclohexylammonium salt, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This compound is characterized by its protective Boc (tert-butoxycarbonyl) group, which shields the amino group during peptide chain assembly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Thr-OH.DCHA typically involves the protection of the amino group of D-threonine with a Boc group. This is achieved by reacting D-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-D-threonine is then purified and crystallized .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Thr-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.
Major Products Formed
Deprotection: The removal of the Boc group yields D-threonine.
Coupling: The coupling reaction results in the formation of peptide bonds, leading to longer peptide chains.
Applications De Recherche Scientifique
Boc-D-Thr-OH.DCHA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It is employed in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The primary mechanism of action of Boc-D-Thr-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide chain is assembled, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-threonine: Similar to Boc-D-Thr-OH.DCHA but with the L-isomer of threonine.
Boc-D-threonine: The free amino acid form without the dicyclohexylammonium salt.
Boc-D-Thr(Bzl)-OH: A benzyl-protected derivative of D-threonine.
Uniqueness
This compound is unique due to its specific use in solid-phase peptide synthesis and its protective Boc group, which allows for selective deprotection and coupling reactions. The presence of the dicyclohexylammonium salt enhances its solubility and stability, making it a valuable reagent in peptide synthesis .
Propriétés
Formule moléculaire |
C21H40N2O5 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.0/s1 |
Clé InChI |
BBZZIJOSFVOUGF-WSMZBUKVSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


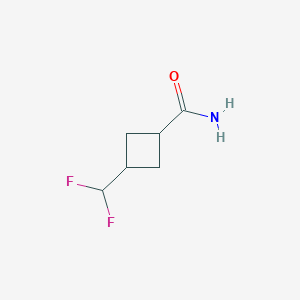
![(2,2,3a-Trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate](/img/structure/B12281905.png)
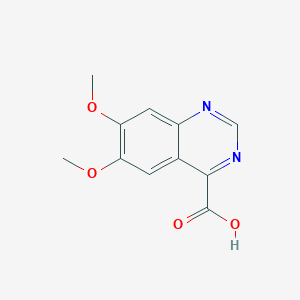
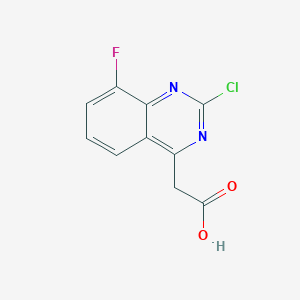
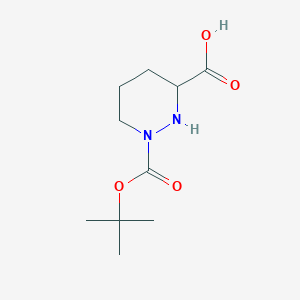
![1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12281930.png)

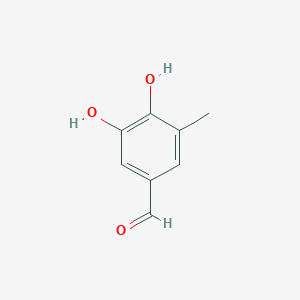
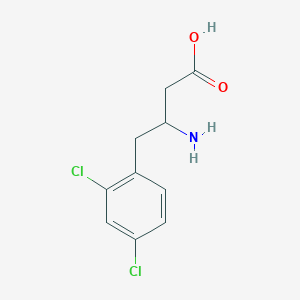
![(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12281956.png)
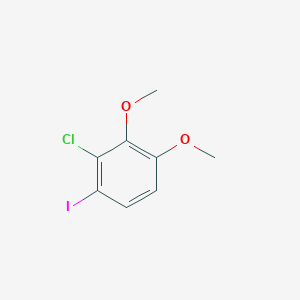
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) acetate](/img/structure/B12281977.png)

![2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12281994.png)
